molecular formula C27H27N3O4 B328878 (5E)-1-(3-ETHOXYPHENYL)-5-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(3-ETHOXYPHENYL)-5-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B328878
M. Wt: 457.5 g/mol
InChI Key: RJTNPYRCVFOENS-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(3-ETHOXYPHENYL)-5-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines pyrimidine and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-ETHOXYPHENYL)-5-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the pyrimidine ring: This involves the reaction of a β-diketone with urea or thiourea under acidic or basic conditions.

    Coupling of the pyrrole and pyrimidine rings: This step involves the use of a suitable coupling reagent, such as a Grignard reagent or a lithium halide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-ETHOXYPHENYL)-5-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(3-ETHOXYPHENYL)-5-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-ethylphenyl)-3-methylurea
  • 1-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-2,4(1H,3H)-pteridinedione

Uniqueness

(5E)-1-(3-ETHOXYPHENYL)-5-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

(5E)-1-(3-ethoxyphenyl)-5-[[1-(2-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H27N3O4/c1-5-19-10-7-8-13-24(19)29-17(3)14-20(18(29)4)15-23-25(31)28-27(33)30(26(23)32)21-11-9-12-22(16-21)34-6-2/h7-16H,5-6H2,1-4H3,(H,28,31,33)/b23-15+

InChI Key

RJTNPYRCVFOENS-HZHRSRAPSA-N

Isomeric SMILES

CCC1=CC=CC=C1N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)OCC)C

SMILES

CCC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)OCC)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.